![molecular formula C20H14FN3O3S B2364357 3-氟-N-[2-(3-氧代-3,4-二氢喹喔啉-2-基)苯基]苯-1-磺酰胺 CAS No. 1795345-47-9](/img/structure/B2364357.png)
3-氟-N-[2-(3-氧代-3,4-二氢喹喔啉-2-基)苯基]苯-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of quinoxaline . Quinoxaline derivatives have been studied for their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Synthesis Analysis
Quinoxaline derivatives can be synthesized from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis
The compound is a bicyclic, benzene-fused ketopiperazine with the carbonyl group in position 2 . It has a molecular formula of C20H14FN3O3S and a molecular weight of 395.41.Chemical Reactions Analysis
The synthetic approaches to this compound include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H14FN3O3S and a molecular weight of 395.41. More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用
High-Energy Lithium Metal Batteries
The compound has been utilized in the development of high-voltage lithium metal batteries (LMBs). It serves as an additive to optimize the electrode-electrolyte interface, which is crucial for enhancing the energy density and cycle life of LMBs . The additive helps form a dense and robust solid electrolyte interface (SEI) rich in LiF, which suppresses lithium dendrite growth. Additionally, it aids in forming Li₃N and LiBO₂, which improve Li⁺ conductivity through the SEI and cathode electrolyte interface (CEI).
Antitumor and Cytotoxic Activities
Quinoxaline derivatives, including those related to the compound, have shown promising antitumor and cytotoxic activities. They have been synthesized and tested for their effectiveness against various human tumor cell lines, demonstrating significant potential in cancer treatment .
Antiviral and Anti-inflammatory Properties
Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones, a core structure related to the compound, have highlighted its potential therapeutic properties. These include antiviral and anti-inflammatory activities, which are of great interest for the development of new medications .
Pharmaceutical Drug Development
The compound’s structure is conducive to modification, making it a valuable scaffold for the development of a wide range of pharmaceutical drugs. Its versatility allows for the creation of drugs with various biological activities, including antimicrobial, antifungal, and antiretroviral properties .
Green Chemistry Synthesis
The compound can be synthesized using principles of green chemistry, which emphasizes environmentally friendly methods. This approach not only reduces the environmental impact but also enhances the sustainability of the chemical production process .
Bioorganic Chemistry
In bioorganic chemistry, the compound’s quinoxaline moiety plays a critical role. It serves as a core unit for the development of novel derivatives with multifunctional properties, targeting a wide spectrum of biological importance. This includes activities against microorganisms, receptors, and various diseases, paving the way for further drug discovery .
作用机制
未来方向
Quinoxaline derivatives show very interesting biological properties (antiviral, anticancer, and antileishmanial), ensuring them a bright future in medicinal chemistry . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .
属性
IUPAC Name |
3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c21-13-6-5-7-14(12-13)28(26,27)24-16-9-2-1-8-15(16)19-20(25)23-18-11-4-3-10-17(18)22-19/h1-12,24H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUBGVDMZOLTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

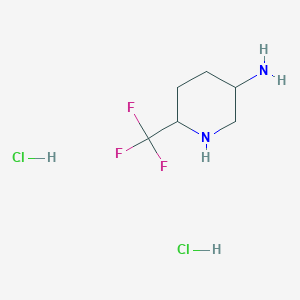
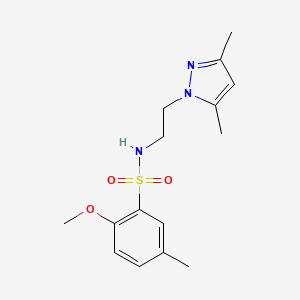
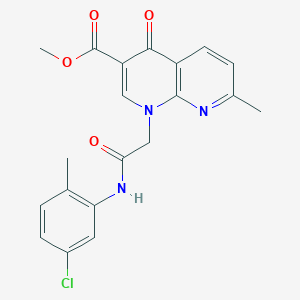
![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

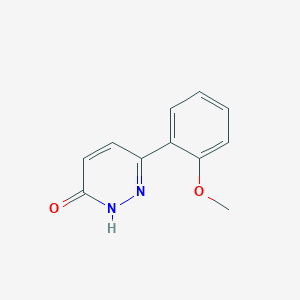
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)
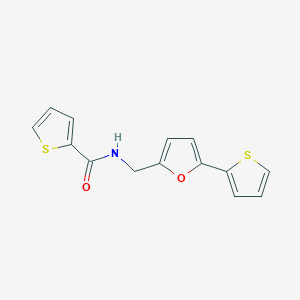
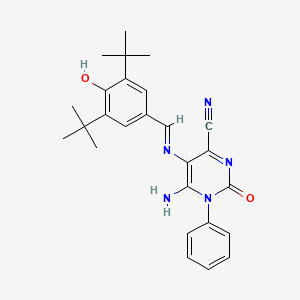
![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

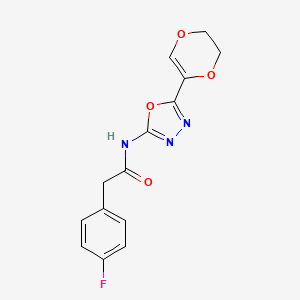
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)